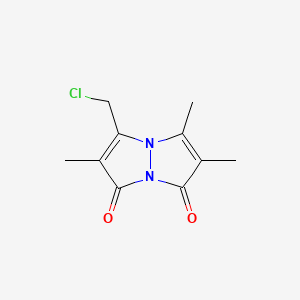

Bay 41-4109 racemate

Descripción general

Descripción

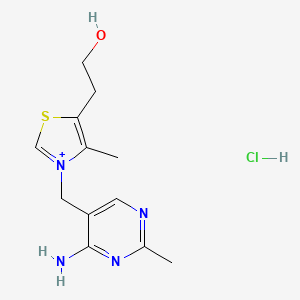

El racemato de Bay 41-4109 es una mezcla racémica de los isómeros R y S de Bay 41-4109. Este compuesto es un potente inhibidor del virus de la hepatitis B humana (VHB), con un valor de IC50 de 53 nM . Se utiliza principalmente en la investigación científica por sus propiedades antivirales.

Aplicaciones Científicas De Investigación

El racemato de Bay 41-4109 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar reacciones químicas y mecanismos.

Biología: Se investiga por sus efectos sobre los sistemas biológicos, particularmente sus propiedades antivirales.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones por VHB.

Industria: Se utiliza en el desarrollo de medicamentos antivirales y otros productos farmacéuticos

Mecanismo De Acción

El racemato de Bay 41-4109 ejerce sus efectos al dirigirse a la cápside viral del virus de la hepatitis B. Acelera y desvía el ensamblaje de la cápside, estabilizando las cápsides preformadas e inhibiendo la liberación del ADN del VHB y los niveles citoplasmáticos de HBcAg. Este mecanismo interrumpe el proceso de replicación viral, convirtiéndolo en un agente antiviral eficaz .

Análisis Bioquímico

Biochemical Properties

Bay 41-4109 racemate plays a crucial role in biochemical reactions by targeting the viral capsid of hepatitis B virus. It interacts with the viral core protein, hepatitis B virus core antigen (HBcAg), and accelerates and misdirects capsid assembly. This interaction stabilizes preformed capsids and inhibits the release of HBV DNA and cytoplasmic HBcAg levels in a dose-dependent manner . The compound’s inhibitory concentration (IC50) for HBV is 53 nM .

Cellular Effects

This compound exerts significant effects on various cell types, particularly hepatocytes. In HepG2.2.15 cells, it inhibits HBV DNA release and cytoplasmic HBcAg levels with IC50 values of 32.6 nM and 132 nM, respectively . The compound influences cell function by disrupting viral replication and assembly, thereby reducing viral load. Additionally, it affects cell signaling pathways and gene expression related to viral replication and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the viral core protein, HBcAg. By accelerating and misdirecting capsid assembly, the compound stabilizes preformed capsids and inhibits the release of viral DNA . This mechanism effectively reduces the production of infectious viral particles and disrupts the viral life cycle. The compound’s action is dependent on the rate of HBcAg inhibition, highlighting its targeted approach to antiviral therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and efficacy in both in vitro and in vivo studies. Over extended periods, it continues to reduce viral DNA levels in the liver and plasma of HBV-transgenic mice . The long-term effects on cellular function include sustained inhibition of viral replication and reduced viral load, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In HBV-transgenic mice, the compound is administered at various concentrations to evaluate its efficacy and toxicity. It reduces viral DNA in the liver and plasma dose-dependently, with efficacy comparable to 3TC . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes and cofactors that facilitate its absorption, distribution, metabolism, and excretion. The compound’s bioavailability is approximately 30%, with rapid absorption and dose-proportional plasma concentrations observed in pharmacokinetic studies . These interactions influence the compound’s metabolic flux and metabolite levels, contributing to its overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s rapid absorption and bioavailability facilitate its distribution to target sites, including the liver, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its antiviral activity. The compound targets the viral capsid within the cytoplasm, where it interacts with HBcAg to disrupt capsid assembly . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles, enhancing its efficacy .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El racemato de Bay 41-4109 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo de pirimidina. La ruta sintética generalmente involucra los siguientes pasos:

Formación del anillo de pirimidina: Esto se logra haciendo reaccionar materiales de partida apropiados en condiciones controladas.

Introducción de sustituyentes: Se introducen varios sustituyentes al anillo de pirimidina mediante reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para obtener la mezcla racémica.

Métodos de Producción Industrial

La producción industrial del racemato de Bay 41-4109 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Escalado de las reacciones: Las reacciones se escalan a volúmenes industriales mientras se mantienen las condiciones de reacción.

Optimización de las condiciones de reacción: Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza.

Purificación y control de calidad: El producto final se somete a una rigurosa purificación y control de calidad para garantizar que cumple con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de Reacciones

El racemato de Bay 41-4109 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del compuesto.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

Agentes de sustitución: Como halógenos o agentes alquilantes.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Comparación Con Compuestos Similares

El racemato de Bay 41-4109 es único en comparación con otros compuestos similares debido a su mecanismo de acción específico y su alta potencia contra el VHB. Los compuestos similares incluyen:

- FNC-TP

- Tuvirumab

- HBV-IN-38

- Bicyclol

- Catalpol

- RO8191

- Adefovir-d4

- Swertianolin

- Tiviciclovir

- (1R)-Tenofovir amibufenamida .

Estos compuestos también se dirigen al VHB, pero pueden diferir en sus mecanismos de acción, potencia y aplicaciones específicas.

Propiedades

IUPAC Name |

methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

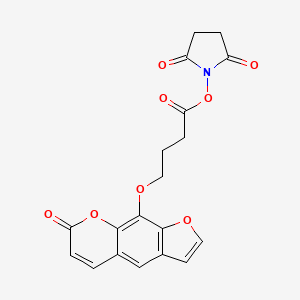

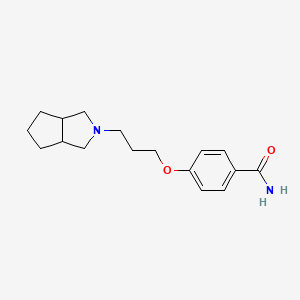

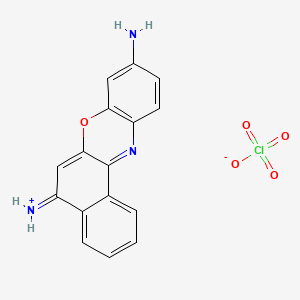

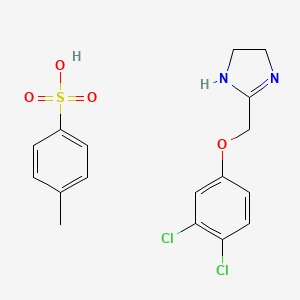

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate](/img/structure/B1663429.png)